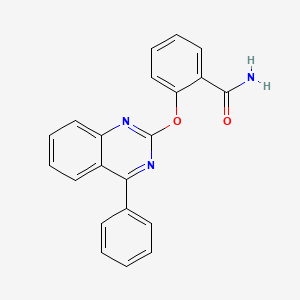![molecular formula C16H14Cl2F2N2O4S B7680516 2-[(3,4-dichlorophenyl)sulfonylamino]-N-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B7680516.png)
2-[(3,4-dichlorophenyl)sulfonylamino]-N-[4-(difluoromethoxy)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4-dichlorophenyl)sulfonylamino]-N-[4-(difluoromethoxy)phenyl]propanamide, commonly known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. It was first synthesized in the 1980s and has since been extensively studied for its biochemical and physiological effects.
作用机制
DPCPX acts as a competitive antagonist of adenosine A1 receptors, blocking the binding of adenosine to its receptor and preventing its downstream signaling. Adenosine A1 receptors are widely distributed in the brain and play a critical role in regulating neuronal excitability, neurotransmitter release, and synaptic plasticity. By blocking the activity of adenosine A1 receptors, DPCPX can modulate these processes and affect various physiological functions.
Biochemical and Physiological Effects:
DPCPX has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce neuronal excitability, increase dopamine release, and enhance cognitive function. In addition, DPCPX has been shown to have analgesic effects and to reduce inflammation in animal models of arthritis and colitis.
实验室实验的优点和局限性
DPCPX has several advantages for lab experiments. It is a highly selective antagonist of adenosine A1 receptors, which allows for specific targeting of these receptors without affecting other adenosine receptor subtypes. In addition, DPCPX has a long half-life and can be administered orally or intravenously, making it a convenient tool for in vivo experiments. However, DPCPX has some limitations, including its high cost and limited solubility in water.
未来方向
There are several future directions for the study of DPCPX. One area of research is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of DPCPX in the treatment of chronic pain and inflammation. In addition, the development of new analogs of DPCPX with improved pharmacokinetic properties and selectivity for adenosine A1 receptors could lead to the discovery of new therapeutic agents.
合成方法
The synthesis of DPCPX involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-(difluoromethoxy)aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)-L-proline methyl ester to yield DPCPX. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
科学研究应用
DPCPX has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of ischemia, epilepsy, and Parkinson's disease. In addition, DPCPX has been used to study the effects of adenosine A1 receptors on sleep, cognition, and pain perception.
属性
IUPAC Name |
2-[(3,4-dichlorophenyl)sulfonylamino]-N-[4-(difluoromethoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2F2N2O4S/c1-9(22-27(24,25)12-6-7-13(17)14(18)8-12)15(23)21-10-2-4-11(5-3-10)26-16(19)20/h2-9,16,22H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZQOBNIKNLFOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC(F)F)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[benzyl(propan-2-yl)amino]-N-(4,5-dimethyl-1-oxo-2H-furo[3,4-d]pyridazin-7-yl)acetamide](/img/structure/B7680433.png)
![N-[2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]furan-2-carboxamide](/img/structure/B7680442.png)
![4-chloro-N-[3-(cyclopropylcarbamoyl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7680454.png)
![[1-(benzylamino)-1-oxopropan-2-yl] 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B7680460.png)
![N-(2-benzoylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7680478.png)
![N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide](/img/structure/B7680486.png)
![4,6-Dimethyl-2-[[5-(methylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7680491.png)
![5-cyclohexyl-5-methyl-3-[(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7680505.png)

![2-benzo[e][1]benzofuran-1-yl-N-[2-[di(propan-2-yl)amino]ethyl]acetamide](/img/structure/B7680513.png)
![[1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate](/img/structure/B7680520.png)
![4-[[4-(6-Methyl-2,3-dihydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7680521.png)
![2-[[benzyl(propan-2-yl)amino]methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7680527.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7680531.png)